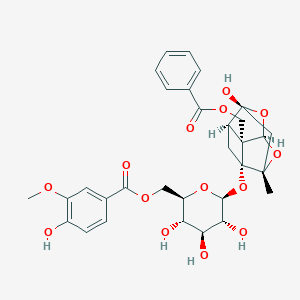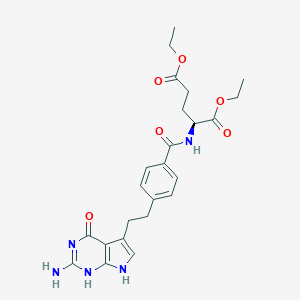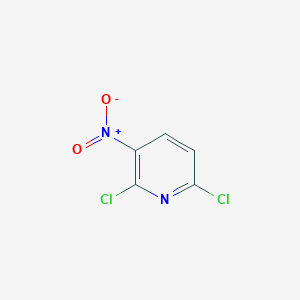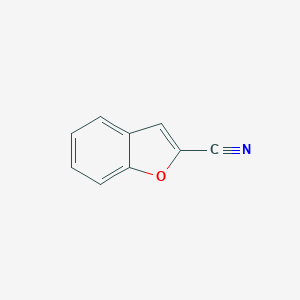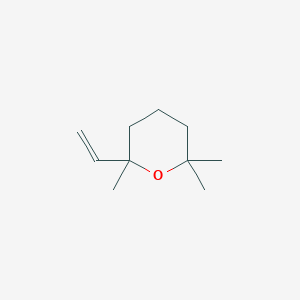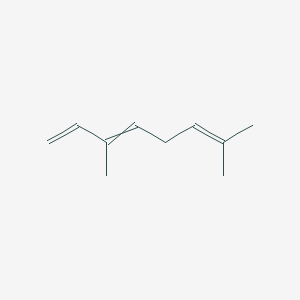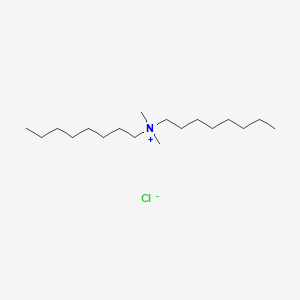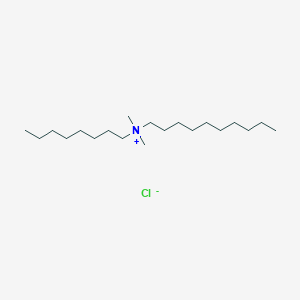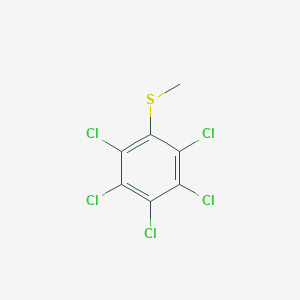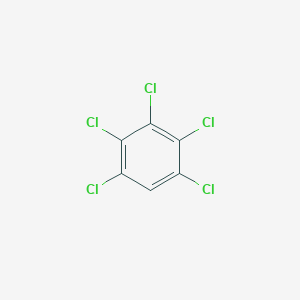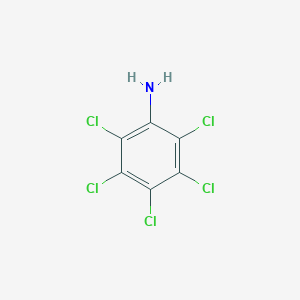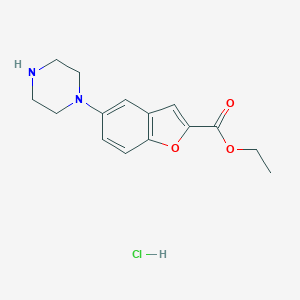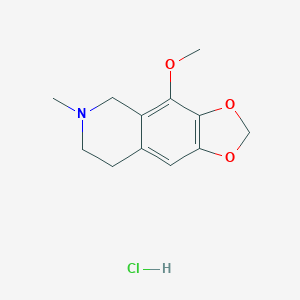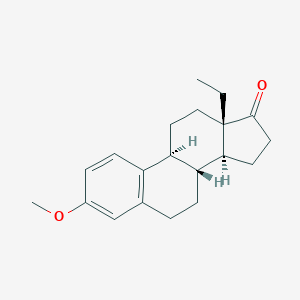
Ethylmetrienone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of Ethylmetrienone and related compounds involves complex chemical reactions that yield distinct molecular structures. For example, the synthesis of ethylene-based polymers via olefin metathesis polymerization demonstrates the intricate processes involved in creating compounds with specific chemical properties (Baughman et al., 2007)(Baughman et al., 2007). Such methodologies highlight the synthetic versatility of ethylene derivatives, which may extend to the production of Ethylmetrienone.
Molecular Structure Analysis
The molecular structure of Ethylmetrienone, like other ethylene derivatives, is crucial in determining its chemical reactivity and physical properties. The analysis of polymorphs, as seen in ethylone hydrochloride, illustrates the importance of molecular structure in defining the chemical and physical behavior of a compound (Maheux et al., 2015)(Maheux et al., 2015). Understanding these structural nuances is essential for exploiting the full potential of Ethylmetrienone.
Chemical Reactions and Properties
Ethylmetrienone's chemical reactions and properties are influenced by its molecular structure. The compound's ability to undergo specific chemical reactions, such as phosphine-mediated cycloaddition, showcases its reactive nature (Guan & Shi, 2009)(Guan & Shi, 2009). These reactions are pivotal in synthesizing novel compounds with unique properties.
Physical Properties Analysis
The physical properties of Ethylmetrienone, such as melting points and solubility, are directly related to its molecular structure. The study of ethylene-based copolymers, for instance, reveals how molecular branching affects thermal behavior, which can be correlated to the physical properties of Ethylmetrienone (Sworen et al., 2003)(Sworen et al., 2003).
Chemical Properties Analysis
Ethylmetrienone's chemical properties, including reactivity, stability, and compatibility with other substances, are crucial for its potential applications. Studies on ethylene and its derivatives provide insights into the chemical behavior of Ethylmetrienone, highlighting the importance of its molecular and chemical properties in determining its suitability for various applications (Yue et al., 2012)(Yue et al., 2012).
Applications De Recherche Scientifique
1. Ethylmercury and the Blood-Brain Barrier
Research by Kern et al. (2019) focuses on whether ethylmercury-containing compounds, like Ethylmetrienone, cross the blood-brain barrier. They found that these compounds do cross the barrier and bind significantly to brain tissues.
2. Ethyl Carbamate in Alcoholic Beverages
A study highlighted by Baan et al. (2007) discusses the carcinogenicity of ethyl carbamate, commonly found in fermented foods and beverages, including those containing Ethylmetrienone.
3. Ethylene in Plant Science
Research in plant science, such as the study by Khan et al. (2017), examines ethylene's regulatory role in plant development, which could potentially involve Ethylmetrienone as a derivative.
4. Ethyl p-Coumarate and Inflammation
A 2019 study by Filho et al. investigated ethyl p-coumarate's anti-inflammatory properties, which could be relevant to Ethylmetrienone research in similar contexts.
5. Ethylene Oxide and Genetic Mutagenesis
Yager and Benz (1982) studied the mutagenic effects of ethylene oxide on rabbit lymphocytes. Ethylmetrienone, being structurally similar, could have implications in similar research areas.
6. Ethylene Oxide Pharmacokinetics
A physiological pharmacokinetic model for ethylene oxide, potentially applicable to Ethylmetrienone, was developed by Fennell and Brown (2001).
7. Ethylene Inhibitors in Root Development
Le Deunff and Lecourt (2016) discuss the use of ethylene inhibitors, potentially including Ethylmetrienone, in studying root architecture development in plants.
8. Ethyl 3,4-Dihydroxybenzoate in Osteonecrosis
A 2014 study by Fan et al. explored the use of ethyl 3,4-dihydroxybenzoate in preventing osteonecrosis, which may be relevant for Ethylmetrienone in similar biomedical applications.
9. Ethylene Action in Postharvest Fruit and Vegetables
Martínez-Romero et al. (2007) reviewed methods to inhibit ethylene action, including compounds like Ethylmetrienone, in maintaining the quality of fruits and vegetables.
10. Ethylene Oxide in Hospital Settings
Yong et al. (2001) studied the genotoxic effects of ethylene oxide in hospital workers, which is relevant considering Ethylmetrienone's related chemical structure.
11. Ethylene and Ethylene Oxide Toxicokinetics
Csanády et al. (2000) developed a model for ethylene and ethylene oxide toxicokinetics, which could be applicable in studying Ethylmetrienone.
12. Ethylene and Ethylene Oxide in Various Species
Filser and Klein (2017) created a model for inhaled ethylene and ethylene oxide in different species, potentially relevant to Ethylmetrienone research.
13. Ethyl-Eicosapentaenoic Acid in Psychosis
Berger et al. (2008) studied the effects of ethyl-eicosapentaenoic acid in first-episode psychosis, highlighting potential neurological applications for Ethylmetrienone.
14. Ethylene Oxide Sterilization
Mendes et al. (2007) reviewed ethylene oxide sterilization, which could include Ethylmetrienone in medical device sterilization processes.
15. Ethylene in Crop Improvement
Shibuya and Clark (2006) discussed ethylene's role in crop improvement, where Ethylmetrienone derivatives could play a role.
16. Ethylene in Ruminant Cultures
Zhou et al. (2011) evaluated ethylene's effects in in vitro ruminal cultures, relevant for Ethylmetrienone in similar research contexts.
17. Ethylene Preparation and Applications
Zhang and Wen (2010) developed a method to prepare ethylene gas, which could be applicable for Ethylmetrienone in laboratory settings.
Propriétés
IUPAC Name |
(8R,9S,13S,14S)-13-ethyl-3-methoxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O2/c1-3-20-11-10-16-15-7-5-14(22-2)12-13(15)4-6-17(16)18(20)8-9-19(20)21/h5,7,12,16-18H,3-4,6,8-11H2,1-2H3/t16-,17-,18+,20+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHJVQLWFUQMADH-XSYGEPLQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethylmetrienone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

